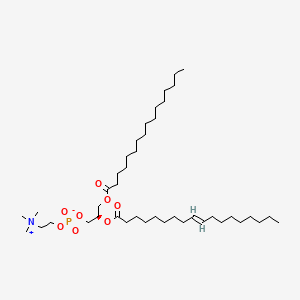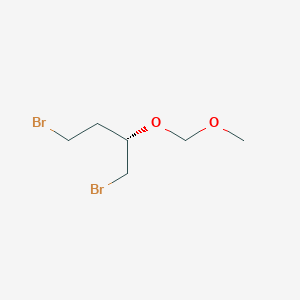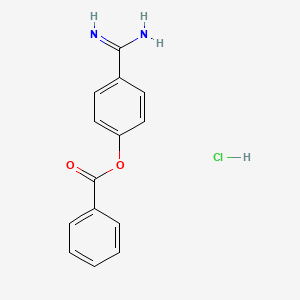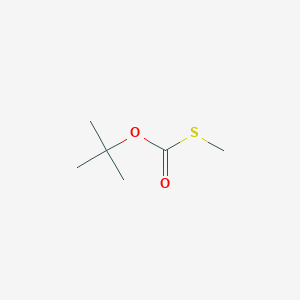![molecular formula C10H16Cl2O6 B13823977 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane CAS No. 48071-54-1](/img/structure/B13823977.png)
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane is a chemical compound with the molecular formula C10H18Cl2O6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroacetoxy groups attached to an ethoxyethane backbone.
Preparation Methods
The synthesis of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane typically involves the reaction of ethylene glycol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to obtain the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of ethylene glycol and chloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of chloro groups suggests potential reactivity under strong oxidizing or reducing conditions.
Scientific Research Applications
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane involves its reactivity with nucleophiles, leading to the substitution of the chloroacetoxy groups. This reactivity is crucial for its applications in synthesis and industrial processes. The molecular targets and pathways involved depend on the specific context of its use, such as in biochemical studies or industrial applications.
Comparison with Similar Compounds
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane can be compared with similar compounds like:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the acetoxy groups, leading to different reactivity and applications.
Ethylene glycol bis(2-chloroethyl) ether: Another related compound with different functional groups and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
48071-54-1 |
|---|---|
Molecular Formula |
C10H16Cl2O6 |
Molecular Weight |
303.13 g/mol |
IUPAC Name |
2-[2-[2-(2-chloroacetyl)oxyethoxy]ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C10H16Cl2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2 |
InChI Key |
PKTRTVISKORDAU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=O)CCl)OCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)





![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)



![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)

